CCG 203769: A Selective, Covalent Inhibitor of Regulator of G Protein Signaling 4 (RGS4)
CCG 203769: A Selective, Covalent Inhibitor of Regulator of G Protein Signaling 4 (RGS4)
Introduction
Regulator of G protein Signaling (RGS) proteins are a family of cellular regulators that function as GTPase-activating proteins (GAPs) for the alpha subunits of heterotrimeric G proteins.[1][2] By accelerating the intrinsic rate of GTP hydrolysis of Gα subunits, RGS proteins effectively terminate G protein-coupled receptor (GPCR) signaling.[2] RGS4, in particular, is highly expressed in the brain and heart and primarily attenuates signals mediated by Gαi and Gαq protein subfamilies.[3][4] Its role in modulating critical signaling pathways has made it a therapeutic target for various conditions, including Parkinson's disease and opioid tolerance.[1][5][6] CCG 203769 is a potent and selective, cell-permeable, thiol-reactive small molecule that irreversibly inhibits RGS4.[7] This document provides a comprehensive technical overview of CCG 203769, its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.
Mechanism of Action
CCG 203769 functions by covalently binding to cysteine residues within the RGS4 protein.[5][7][8] This modification, particularly at an allosteric site, prevents the protein-protein interaction between RGS4 and activated Gα subunits (specifically Gαo).[5][8][9] By blocking this interaction, CCG 203769 prevents RGS4 from exerting its GAP activity. The result is a prolonged active, GTP-bound state of the Gα subunit, leading to an enhanced and sustained downstream signal. The inhibitor has been shown to block the GTPase accelerating protein (GAP) activity of RGS4 with an IC50 of less than 1 μM in single-turnover and steady-state GTPase experiments.[9]
RGS4-Mediated GPCR Signal Attenuation
The diagram below illustrates the canonical GPCR signaling cycle and the role of RGS4 in signal termination. Ligand binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit, causing the dissociation of Gα-GTP from the Gβγ dimer. Both entities can then modulate downstream effectors. RGS4 accelerates the termination of this signal by binding to Gα-GTP and enhancing its intrinsic GTPase activity, which leads to the re-association of the inactive Gα-GDP/Gβγ heterotrimer.
Caption: Canonical GPCR signaling cycle and the role of RGS4.
Inhibition by CCG 203769
CCG 203769 covalently modifies RGS4, which allosterically inhibits its ability to bind to Gα-GTP. This action effectively removes the GAP-mediated "brake" on the signaling pathway, leading to a potentiated response from GPCR activation.
Caption: Mechanism of RGS4 inhibition by CCG 203769.
Pharmacological Data
CCG 203769 demonstrates high potency for RGS4 and significant selectivity over other RGS proteins and unrelated off-targets.
Table 1: Potency and Selectivity Profile of CCG 203769 against RGS Proteins
| Target | IC50 Value | Selectivity vs. RGS4 | Citation(s) |
| RGS4 | 17 nM | - | [2][5][7][8][9] |
| RGS19 | 140 nM | 8-fold | [7][9] |
| RGS16 | 6 µM | 353-fold | [7][9] |
| RGS8 | >60 µM | >3,500-fold | [9] |
| RGS7 | >100 µM | >5,800-fold | [7] |
Table 2: Off-Target Activity of CCG 203769
| Target | IC50 Value | Selectivity vs. RGS4 | Citation(s) |
| GSK-3β | 5 - 5.4 µM | ~300-fold | [7][9] |
| Papain | >100 µM | >5,800-fold | [7][9] |
Experimental Protocols
The characterization of CCG 203769 involves several key in vitro and in vivo assays.
RGS4-Gαo Protein-Protein Interaction (PPI) Assay
This assay quantifies the ability of a compound to disrupt the binding of RGS4 to its G protein partner, Gαo. A common format is a bead-based fluorescence polarization or FRET assay.
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Objective: To determine the IC50 of CCG 203769 for the RGS4-Gαo interaction.
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Materials:
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Purified, recombinant RGS4 protein (e.g., His-tagged).
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Purified, recombinant Gαo protein loaded with a non-hydrolyzable GTP analog (e.g., GTPγS) and tagged with a fluorescent probe.
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Nickel-chelate acceptor beads.
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Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100, pH 7.5).
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CCG 203769 serial dilutions.
-
-
Procedure:
-
Incubate His-tagged RGS4 with nickel-chelate acceptor beads to allow for binding.
-
Add serial dilutions of CCG 203769 or DMSO (vehicle control) to the RGS4-bead complex and incubate.
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Add fluorescently-labeled, activated Gαo to the wells.
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Incubate to allow for protein-protein interaction to reach equilibrium.
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Measure the fluorescence signal (e.g., fluorescence polarization). A high signal indicates binding, while a low signal indicates inhibition.
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Plot the signal versus inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
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Caption: Workflow for the RGS4-Gαo Protein-Protein Interaction Assay.
GTPase Activity Assay (Malachite Green Assay)
This biochemical assay measures the rate of GTP hydrolysis by Gαo, both in the absence and presence of RGS4 and the inhibitor. The release of inorganic phosphate (Pi) is detected colorimetrically.
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Objective: To confirm that CCG 203769 inhibits the GAP function of RGS4.
-
Materials:
-
Purified RGS4 and Gαo proteins.
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GTP solution.
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CCG 203769 serial dilutions.
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Reaction buffer.
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Malachite Green/Ammonium Molybdate reagent for phosphate detection.
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Sodium citrate solution (to stabilize color).
-
-
Procedure:
-
Pre-incubate RGS4 with serial dilutions of CCG 203769 or DMSO.
-
Initiate the reaction by adding Gαo and a saturating concentration of GTP.
-
Allow the reaction to proceed for a set time at room temperature.
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Quench the reaction and detect the amount of free phosphate by adding the Malachite Green reagent.
-
Add sodium citrate to stabilize the colorimetric product.
-
Measure the absorbance at ~620 nm.
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Compare the rate of phosphate release in the presence of the inhibitor to the stimulated rate (RGS4 + Gαo) and the basal rate (Gαo alone) to determine inhibition.
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Caption: Workflow for the Malachite Green-based GTPase Assay.
Cellular RGS4 Translocation Assay
This cell-based assay visualizes the inhibition of the RGS4-Gα interaction in a cellular context. Activation of certain GPCRs causes Gα subunits to recruit RGS4 from the cytoplasm to the plasma membrane. An effective inhibitor will block this translocation.[7]
-
Objective: To demonstrate the cell permeability and target engagement of CCG 203769 in living cells.
-
Materials:
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HEK293 cells (or similar).
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Expression vectors for GFP-tagged RGS4 and a relevant GPCR (e.g., M3 muscarinic receptor) and its Gα subunit.
-
Cell culture reagents and transfection reagents.
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CCG 203769.
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GPCR agonist (e.g., carbachol).
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Confocal microscope.
-
-
Procedure:
-
Co-transfect HEK293 cells with plasmids for GFP-RGS4, the GPCR, and Gα.
-
Culture cells to allow for protein expression.
-
Pre-treat the cells with CCG 203769 (~3 µM) or DMSO for a specified time.[7]
-
Stimulate the cells with a GPCR agonist to induce Gα activation.
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Observe the subcellular localization of GFP-RGS4 using confocal microscopy.
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In control (DMSO-treated) cells, GFP-RGS4 will translocate from the cytoplasm to the plasma membrane upon stimulation.
-
In successfully treated cells, CCG 203769 will prevent this translocation, and the GFP signal will remain diffuse in the cytoplasm.[5][7]
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In Vivo Model of Parkinson's Disease
CCG 203769 has been tested in a rodent model of Parkinson's disease where motor deficits are induced by a dopamine D2 receptor antagonist.[7][9]
-
Objective: To assess the therapeutic potential of CCG 203769 in reversing Parkinsonian-like motor deficits.
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Animal Model: Rats or mice.
-
Materials:
-
Dopamine D2 antagonist (e.g., raclopride).
-
CCG 203769 formulated for injection (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[9]
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Apparatus for motor function testing (e.g., horizontal bar for catalepsy/bradykinesia test).
-
-
Procedure:
-
Administer the D2 antagonist raclopride to the animals to induce motor deficits, such as bradykinesia (slowness of movement).
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Assess the baseline motor deficit using a relevant behavioral test (e.g., measuring the time the animal remains immobile on a raised bar).
-
Administer various doses of CCG 203769 (e.g., 0.1 to 10 mg/kg) or vehicle control to the animals.[9]
-
At set time points post-treatment, re-assess motor function.
-
A successful outcome is a dose-dependent and rapid reversal of the raclopride-induced motor deficits in the animals treated with CCG 203769.[5][9]
-
References
- 1. RGS4 - Wikipedia [en.wikipedia.org]
- 2. Regulator of G-protein signaling (RGS) proteins as drug targets: Progress and future potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Regulator of G Protein Signaling 4 (RGS4): Presynaptic and Postsynaptic Substrates for Neuroregulation in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. RGS Proteins as Critical Regulators of Motor Function and Their Implications in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RGS4 Inhibitor, CCG- - Calbiochem | 538498 [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
